N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
Description
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N4O4S/c22-12-9-15(23)18-16(10-12)25-20(31-18)11-5-7-13(8-6-11)24-21(32)26-19(28)14-3-1-2-4-17(14)27(29)30/h1-10H,(H2,24,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFOHAKOSLFCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Shares the benzoxazole core and exhibits similar antimicrobial properties.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Another benzoxazole derivative with comparable chemical reactivity.
Uniqueness
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
